Pyrazino[2,3-f]quinoxaline-5,6-diamine
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Overview
Description
Pyrazino[2,3-f]quinoxaline-5,6-diamine is a heterocyclic compound that belongs to the class of pyrazinoquinoxalines These compounds are characterized by their fused ring structure, which includes both pyrazine and quinoxaline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazino[2,3-f]quinoxaline-5,6-diamine typically involves the condensation of appropriate diamines with diketones or related compounds. One common method involves the reaction of tetraaminobenzoquinone with diketones under controlled conditions . The reaction is often carried out in the presence of catalysts such as stannic chloride or indium chloride, which facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the choice of solvents and purification techniques plays a crucial role in the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
Pyrazino[2,3-f]quinoxaline-5,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazinoquinoxalines, which can have different functional groups attached to the core structure. These derivatives can exhibit diverse chemical and physical properties, making them useful in different applications.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound and its derivatives are explored for their potential use as therapeutic agents.
Mechanism of Action
The mechanism of action of pyrazino[2,3-f]quinoxaline-5,6-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cellular processes, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: A simpler analog with similar structural features.
Pyrazine: Another related compound with a pyrazine ring.
Quinoline: A structurally related compound with a quinoline ring.
Uniqueness
Pyrazino[2,3-f]quinoxaline-5,6-diamine is unique due to its fused ring structure, which combines the properties of both pyrazine and quinoxaline. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and form a wide range of derivatives further enhances its versatility .
Properties
IUPAC Name |
pyrazino[2,3-f]quinoxaline-5,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N6/c11-5-6(12)8-10(16-4-2-14-8)9-7(5)13-1-3-15-9/h1-4H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPNITXFHYRBRCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)C(=C(C3=NC=CN=C32)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50823620 |
Source
|
Record name | Pyrazino[2,3-f]quinoxaline-5,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50823620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79790-36-6 |
Source
|
Record name | Pyrazino[2,3-f]quinoxaline-5,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50823620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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